molecular formula C17H17NO4 B321540 2-Nitrophenyl 4-tert-butylbenzoate

2-Nitrophenyl 4-tert-butylbenzoate

Cat. No.: B321540
M. Wt: 299.32 g/mol
InChI Key: DMDLGFIMONYWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitrophenyl 4-tert-butylbenzoate is an aromatic ester comprising a 4-tert-butylbenzoic acid moiety esterified with 2-nitrophenol. The tert-butyl group confers steric bulk and lipophilicity, while the nitro group at the ortho position on the phenyl ring may influence electronic properties and reactivity.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

(2-nitrophenyl) 4-tert-butylbenzoate

InChI

InChI=1S/C17H17NO4/c1-17(2,3)13-10-8-12(9-11-13)16(19)22-15-7-5-4-6-14(15)18(20)21/h4-11H,1-3H3

InChI Key

DMDLGFIMONYWLV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Reactivity

  • 2-Nitrophenyl 4-tert-butylbenzoate (Ester): Functional Group: Ester (–COO–). Reactivity: Esters are prone to hydrolysis under acidic or basic conditions, yielding 4-tert-butylbenzoic acid and 2-nitrophenol. The tert-butyl group may slow hydrolysis due to steric hindrance. Applications: Potential use as a derivatization agent for carboxylic acids or as an internal standard if isotopically labeled.
  • 2-Nitrophenyl-oxamic acid hydrazide (NPOAH, Hydrazide) :

    • Functional Group : Hydrazide (–CONHNH₂).
    • Reactivity : Forms stable derivatives with carbonyl compounds (e.g., aldehydes, ketones). More resistant to hydrolysis than esters.
    • Applications : Used in detecting carbonyl-containing metabolites .
  • (2-Nitrophenyl)methylene-semicarbazide (NPSEM, Semicarbazide) :

    • Functional Group : Semicarbazide (–NHCONHNH₂).
    • Reactivity : Reacts with α-diketones or oxidized sugars. Stable in acidic conditions.
    • Applications : Analytical standard for detecting nitrofuran metabolites .

Substituent Effects

  • tert-Butyl Group (this compound) :

    • Enhances lipophilicity, reducing water solubility compared to polar analogs like NPSEM or NPAGN.
    • Steric hindrance may limit interactions in enzyme-linked assays.
  • Morpholinomethyl Group (NPAMOZ): Introduces polarity and hydrogen-bonding capacity, improving aqueous solubility.
  • Dinitrosalicylic Group (NPDNSAH) :

    • Strong electron-withdrawing effects increase acidity and reactivity toward nucleophiles.

Analytical Performance

Compound Functional Group Molecular Weight (g/mol)* Key Analytical Use
This compound Ester 285.3 Potential internal standard (hypothetical)
NPOAH Hydrazide 242.2 Derivatization of carbonyl compounds
NPSEM Semicarbazide 197.2 Detection of nitrofuran residues
NPAGN Aminoguanidine 195.2 Metabolite analysis in food safety

*Calculated based on structural formulas.

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